Boiling Point & Vapor Pressure Comparison
The dihydrothiazoline compound (84041-80-5) exhibits a boiling point of approximately 263.1 °C at 760 mmHg with an estimated vapor pressure of 0.00100 mmHg at 25 °C, whereas its aromatic thiazole counterpart 4-Methyl-5-thiazoleethanol (Sulfurol, 137-00-8) has a reported boiling point of 135 °C at 7 mmHg (equivalent to approximately 279–281 °C at 760 mmHg) and a vapor pressure of 0.00171 mmHg at 25 °C (EPI Suite estimate) [1]. The subcooled liquid vapor pressure for 84041-80-5 was estimated at 0.00333 mmHg (0.444 Pa) at 25 °C via the Modified Grain method [2].
| Evidence Dimension | Boiling point and vapor pressure |
|---|---|
| Target Compound Data | Boiling point: 263.1 °C @ 760 mmHg; Vapor pressure: ~0.00100 mmHg @ 25 °C (est); Subcooled liquid VP: 0.00333 mmHg (0.444 Pa) @ 25 °C |
| Comparator Or Baseline | 4-Methyl-5-thiazoleethanol (Sulfurol, CAS 137-00-8): Boiling point 135 °C @ 7 mmHg (~279-281 °C @ 760 mmHg); VP: 0.00171 mmHg @ 25 °C (EPI Suite) |
| Quantified Difference | The dihydro form has a lower estimated normal boiling point (263 vs. ~280 °C) and a lower vapor pressure at 25 °C (0.00100 vs. 0.00171 mmHg), indicating higher relative volatility under ambient conditions and potential differences in headspace performance during fragrance formulation. |
| Conditions | Estimated values from EPI Suite (MPBPWIN v1.43) modeling for 84041-80-5; experimental reduced-pressure boiling point for 137-00-8 |
Why This Matters
Differences in vapor pressure directly affect fragrance tenacity and headspace concentration, making 84041-80-5 a distinct volatile performer relative to Sulfurol in fragrance concentrate formulations.
- [1] RIFM Fragrance Ingredient Safety Assessment, 4-methyl-5-thiazoleethanol, CAS 137-00-8. Food Chem Toxicol. 2020; 144 Suppl 1:111530. Vapor Pressure: 0.00171 mm Hg @ 25 °C (EPI Suite). View Source
- [2] Perflavory. EPI System Information for 2,5-dihydro-4-methyl thiazol-5-ethanol 84041-80-5: VP (liquid/subcooled) 0.00333 mm Hg (0.444 Pa) at 25 °C (Modified Grain method). View Source
